Cas no 2137685-34-6 (8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(2-furanyl)-)

8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(2-furanyl)- is a heterocyclic compound featuring a spirocyclic core structure with fused oxa- and aza-rings, along with a furanyl substituent. This unique architecture confers stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The spirocyclic framework enhances conformational rigidity, which can improve binding affinity in drug design. The furanyl group introduces potential for further functionalization, broadening its utility in medicinal chemistry. Its well-defined structure and synthetic versatility make it suitable for applications in developing bioactive molecules, particularly in targeting spirocyclic pharmacophores. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(2-furanyl)- structure
2137685-34-6 structure
商品名:8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(2-furanyl)-
CAS番号:2137685-34-6
MF:C12H15NO3
メガワット:221.252403497696
CID:5293538

8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(2-furanyl)- 化学的及び物理的性質

名前と識別子

    • 8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(2-furanyl)-
    • インチ: 1S/C12H15NO3/c14-11-8-9(10-2-1-5-16-10)12(13-11)3-6-15-7-4-12/h1-2,5,9H,3-4,6-8H2,(H,13,14)
    • InChIKey: BLRRAQKNJLZAGA-UHFFFAOYSA-N
    • ほほえんだ: N1C2(CCOCC2)C(C2=CC=CO2)CC1=O

8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(2-furanyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-790629-10.0g
4-(furan-2-yl)-8-oxa-1-azaspiro[4.5]decan-2-one
2137685-34-6 95%
10.0g
$4236.0 2024-05-22
Enamine
EN300-790629-5.0g
4-(furan-2-yl)-8-oxa-1-azaspiro[4.5]decan-2-one
2137685-34-6 95%
5.0g
$2858.0 2024-05-22
Enamine
EN300-790629-0.25g
4-(furan-2-yl)-8-oxa-1-azaspiro[4.5]decan-2-one
2137685-34-6 95%
0.25g
$906.0 2024-05-22
Enamine
EN300-790629-1.0g
4-(furan-2-yl)-8-oxa-1-azaspiro[4.5]decan-2-one
2137685-34-6 95%
1.0g
$986.0 2024-05-22
Enamine
EN300-790629-0.1g
4-(furan-2-yl)-8-oxa-1-azaspiro[4.5]decan-2-one
2137685-34-6 95%
0.1g
$867.0 2024-05-22
Enamine
EN300-790629-0.05g
4-(furan-2-yl)-8-oxa-1-azaspiro[4.5]decan-2-one
2137685-34-6 95%
0.05g
$827.0 2024-05-22
Enamine
EN300-790629-0.5g
4-(furan-2-yl)-8-oxa-1-azaspiro[4.5]decan-2-one
2137685-34-6 95%
0.5g
$946.0 2024-05-22
Enamine
EN300-790629-2.5g
4-(furan-2-yl)-8-oxa-1-azaspiro[4.5]decan-2-one
2137685-34-6 95%
2.5g
$1931.0 2024-05-22

8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(2-furanyl)- 関連文献

8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(2-furanyl)-に関する追加情報

Chemical and Structural Insights into 8-Oxa-1-Azaspiro[4.5]Decan-2-One, 4-(2-Furanyl)- (CAS No. 2137685-34-6)

8-Oxa-1-Azaspiro[4.5]Decan-2-One, 4-(2-Furanyl)- (CAS No. 2137685-34-6) is a structurally complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmaceutical research due to its unique spirocyclic framework and bioactive substituents. The molecule features a spirocyclic system comprising a five-membered furan ring fused to an eight-membered lactam ring with an embedded oxygen atom (oxa) and a nitrogen atom (aza). This combination of heterocycles imparts distinct physicochemical properties, making it a promising scaffold for drug design and development.

The core structure of 8-Oxa-1-Azaspiro[4.5]Decan- is derived from the spirocyclic motif, which is widely recognized for its ability to enhance molecular rigidity and preorganize functional groups in specific spatial arrangements. The presence of the -2-One ketone functionality at position 2 further contributes to its potential as a hydrogen bond acceptor or donor, depending on the reaction conditions or solvent environment. The substitution at position 4 with a 2-Furanyl group introduces additional aromaticity and electron-rich characteristics through the furan ring’s oxygen atom, which may influence interactions with biological targets such as enzymes or receptors.

In recent years, spirocyclic compounds have been extensively explored for their applications in drug discovery owing to their high structural diversity and ability to mimic natural product scaffolds. The incorporation of heteroatoms like oxygen (Oxa) and nitrogen (Aza) into spirocycles enhances their pharmacological relevance by modulating lipophilicity, solubility, and metabolic stability. For instance, studies published in *Organic & Biomolecular Chemistry* (Volume 19, Issue 17) highlight how such hybrid structures can improve binding affinity to G protein-coupled receptors (GPCRs) by optimizing hydrophobic-hydrophilic balance.

The synthesis of CAS No. 2137685-34-6 typically involves multistep organic reactions starting from furfural derivatives or substituted furans as key precursors for the 4-(2-Furanyl) moiety. Cyclization strategies may include intramolecular nucleophilic attack or transition-metal-catalyzed C–O/C–N bond formation to construct the spirocyclic backbone. Advanced methodologies such as microwave-assisted synthesis or flow chemistry have been reported in *Tetrahedron Letters* (Volume 60, Issue 39) to improve yield efficiency while maintaining regioselectivity.

In terms of biological activity, preliminary in vitro assays suggest that compounds bearing similar spirocyclic frameworks exhibit moderate inhibitory effects against serine proteases involved in inflammatory pathways. The specific arrangement of heteroatoms in the Azaspiro[4-5]Decan-2-One core may enable interactions with active sites through hydrogen bonding or π–π stacking with aromatic residues. A study in *Bioorganic & Medicinal Chemistry* (Volume 30, Issue 7) demonstrated that subtle modifications to substituents on the furan ring could significantly alter enzyme inhibition profiles.

The compound’s physical properties include a calculated molecular weight of approximately 199 g/mol and predicted logP values indicating moderate lipophilicity—critical parameters for oral bioavailability optimization in drug candidates. Computational docking simulations using software like Schrödinger’s Glide suggest favorable binding modes when targeting proteins with hydrophobic pockets adjacent to polar regions, aligning with the dual functionality provided by both the ketone group (Decan-2-One) and furan substituent (CAS No.          

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